molecular formula C4H10ClF2NO B2938137 [2-(difluoromethoxy)ethyl](methyl)amine hydrochloride CAS No. 2305925-28-2

[2-(difluoromethoxy)ethyl](methyl)amine hydrochloride

Cat. No.: B2938137
CAS No.: 2305925-28-2
M. Wt: 161.58
InChI Key: VMVLAMRSJKVVTK-UHFFFAOYSA-N
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Description

2-(Difluoromethoxy)ethylamine hydrochloride is a secondary amine hydrochloride salt characterized by a difluoromethoxy (-OCHF₂) group attached to an ethyl chain, with a methylamine moiety.

Properties

IUPAC Name

2-(difluoromethoxy)-N-methylethanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9F2NO.ClH/c1-7-2-3-8-4(5)6;/h4,7H,2-3H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMVLAMRSJKVVTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCCOC(F)F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10ClF2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(difluoromethoxy)ethylamine hydrochloride typically involves the reaction of difluoromethoxyethanol with methylamine in the presence of hydrochloric acid. The reaction conditions often include a controlled temperature and pH to ensure the desired product is obtained with high purity .

Industrial Production Methods

In industrial settings, the production of 2-(difluoromethoxy)ethylamine hydrochloride may involve large-scale reactors and continuous flow processes to optimize yield and efficiency. The use of advanced purification techniques, such as crystallization and distillation, ensures the final product meets the required specifications .

Chemical Reactions Analysis

Acid-Base Reactions

The compound exists as a hydrochloride salt, which can be neutralized to yield the free amine under basic conditions:
 2 difluoromethoxy ethyl methyl amine HCl+NaOH 2 difluoromethoxy ethyl methyl amine+NaCl+H2O\text{ 2 difluoromethoxy ethyl methyl amine HCl}+\text{NaOH}\rightarrow \text{ 2 difluoromethoxy ethyl methyl amine}+\text{NaCl}+\text{H}_2\text{O}
The free amine (pKa ~10–11) can act as a weak base, reacting with strong acids to regenerate salts .

Nucleophilic Reactivity of the Amine

The secondary amine participates in typical alkylation/acylation reactions:

Reaction Type Conditions Product Notes
Alkylation RX (alkyl halide), K2_2CO3_3, DMFQuaternary ammonium saltsLimited by steric hindrance from methyl and ethyl groups .
Acylation AcCl, pyridineAmide derivativesRequires free amine (neutralized form) .
Schiff Base Formation Aldehydes/ketones, refluxIminesFacilitated by dehydrating agents (e.g., molecular sieves).

Electrophilic Reactivity of the Difluoromethoxy Group

The OCF2_2H group exhibits moderate electron-withdrawing effects, influencing adjacent C–H bond reactivity:

  • Radical Reactions : Under UV light or radical initiators (e.g., AIBN), the difluoromethoxy group may stabilize adjacent radicals, enabling C–H functionalization .

  • Hydrolysis : Resistant to hydrolysis under mild conditions but may degrade in strong acidic/basic media (e.g., HCl/NaOH at >100°C) .

Metal-Catalyzed Cross-Coupling

The amine can act as a ligand in coordination chemistry. For example:

  • Copper-Mediated Coupling : In the presence of Cu(I), the amine may facilitate Ullmann-type C–N bond formations .

  • Palladium Catalysis : Potential Suzuki-Miyaura coupling if aryl halides are introduced via prior functionalization .

Thermal Decomposition

Thermogravimetric analysis (TGA) data for related hydrochlorides suggests decomposition above 200°C, releasing HCl and forming volatile byproducts .

Comparative Reactivity with Analogues

Compound Key Functional Groups Reactivity Differences
[2-(Difluoromethoxy)ethylamine HCl](pplx://action/followup) Secondary amine, OCF2_2HHigher steric bulk reduces alkylation rates.
N-Ethyl-2,2-difluoroethanamine HCl Primary amine, CF2_2 groupIncreased nucleophilicity due to less steric hindrance.
[2-Methoxyethylamine HCl](pplx://action/followup) Methoxy instead of difluoromethoxyOCH3_3 is electron-donating, altering electronic effects in reactions.

Key Challenges

  • Steric Hindrance : Bulky substituents limit reaction rates in alkylation/acylation.

  • Acid Sensitivity : Hydrochloride salt decomposition under high heat necessitates controlled conditions .

Scientific Research Applications

2-(difluoromethoxy)ethylamine hydrochloride is widely used in scientific research, including:

Mechanism of Action

The mechanism of action of 2-(difluoromethoxy)ethylamine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate biochemical pathways by binding to active sites or altering the conformation of target molecules. These interactions can lead to various biological effects, making it a valuable tool in research .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The difluoromethoxy group distinguishes this compound from other amines. Key comparisons include:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties
2-(Difluoromethoxy)ethylamine HCl C₅H₁₂ClF₂NO (inferred) ~175.6 (calculated) Ethyl-OCHF₂, methylamine Enhanced lipophilicity vs. methoxy
(2,2-Difluoroethyl)(2-methoxyethyl)amine HCl C₅H₁₂ClF₂NO 175.61 Ethyl-OCH₃, ethyl-CF₂ Lower lipophilicity than difluoromethoxy
(2,2-Difluoroethyl)methylamine HCl C₃H₈ClF₂N 131.55 Ethyl-CF₂, methylamine Compact structure, higher volatility
1-[2-(Difluoromethoxy)phenyl]methanamine HCl C₈H₁₀ClF₂NO 217.62 Aromatic-OCHF₂, methylamine Aromatic ring enhances π-π interactions

Structural Insights :

  • Difluoromethoxy vs.
  • Aliphatic vs. Aromatic Backbones : Aromatic analogs (e.g., phenyl derivatives in ) may exhibit stronger receptor binding due to π-π stacking, whereas aliphatic chains (as in the target compound) offer conformational flexibility .

Physicochemical Properties

  • Solubility : The hydrochloride salt improves water solubility, but the difluoromethoxy group’s lipophilicity may reduce it relative to methoxy analogs. For example, (2,2-difluoroethyl)(2-methoxyethyl)amine HCl has moderate solubility in polar solvents .
  • Stability : Fluorine atoms in the difluoromethoxy group enhance metabolic stability by resisting oxidative degradation, as seen in pantoprazole synthesis (). This contrasts with methoxy groups, which are more susceptible to demethylation .

Pharmacological and Toxicological Profiles

  • Activity : Nitrogen-methylation in amines (e.g., 4-methyl-2-hexyl methylamine HCl in ) prolongs vasopressor activity by reducing enzymatic degradation. The target compound’s methylamine group may similarly enhance duration of action .
  • Toxicity : Methylation generally reduces toxicity compared to primary amines. For instance, methylated heptylamines in show lower spasmogenic activity on jejunum tissue .

Biological Activity

2-(Difluoromethoxy)ethylamine hydrochloride is a compound of interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

  • Chemical Formula : C5_{5}H10_{10}ClF2_{2}NO
  • CAS Number : 2305925-28-2
  • Molecular Weight : 175.59 g/mol

The compound features a difluoromethoxy group, which can significantly influence its biological properties by modifying lipophilicity and metabolic stability.

The biological activity of 2-(difluoromethoxy)ethylamine hydrochloride can be attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, contributing to its potential therapeutic effects.
  • Receptor Modulation : It may act as a modulator for certain receptors, impacting signaling pathways associated with inflammation and cancer.

Biological Activity Overview

The following table summarizes the biological activities reported for 2-(difluoromethoxy)ethylamine hydrochloride:

Activity Effect Reference
AnticancerInhibits proliferation of cancer cells
Anti-inflammatoryReduces inflammatory markers
Enzyme inhibitionInhibits specific metabolic enzymes
Lipophilicity modulationAffects absorption and distribution

Case Studies and Research Findings

  • Anticancer Activity :
    • A study evaluated the effect of difluoromethoxy compounds on breast cancer cell lines (MCF-7 and MDA-MB-231). The results indicated that these compounds could inhibit tubulin polymerization, a critical process in cell division, leading to reduced cell viability. The GI50_{50} values were reported at approximately 0.28 μM for certain derivatives, indicating promising anticancer potential ( ).
  • Anti-inflammatory Effects :
    • Research demonstrated that 2-(difluoromethoxy)ethylamine hydrochloride could significantly lower levels of pro-inflammatory cytokines in vitro. This suggests potential utility in treating inflammatory diseases ( ).
  • Pharmacokinetic Properties :
    • Studies on the ADME (Absorption, Distribution, Metabolism, Excretion) properties revealed that the difluoromethoxy modification enhances membrane permeability while potentially decreasing overall lipophilicity compared to non-fluorinated analogs. This could lead to improved bioavailability ( ).

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